2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol
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Overview
Description
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol is a heterocyclic compound that contains both a benzothiazole and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring. The phenol group can be introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, reduced benzothiazole derivatives from reduction, and substituted benzothiazole phenols from electrophilic substitution .
Scientific Research Applications
2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2,3-dihydro-1,3-benzothiazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. These compounds share the benzothiazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various fields .
Properties
CAS No. |
72386-33-5 |
---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-(2-methyl-3H-1,3-benzothiazol-2-yl)phenol |
InChI |
InChI=1S/C14H13NOS/c1-14(10-6-2-4-8-12(10)16)15-11-7-3-5-9-13(11)17-14/h2-9,15-16H,1H3 |
InChI Key |
NCIYJNHGOUNYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2S1)C3=CC=CC=C3O |
Origin of Product |
United States |
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